

Introduction: A Strategic Building Block for Complex Molecule Synthesis

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Compound of Interest

Compound Name: Ethyl 4-tert-butyl-3-iodobenzoate

CAS No.: 92039-18-4

Cat. No.: B3195617

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Ethyl 4-tert-butyl-3-iodobenzoate is a strategically-functionalized aromatic compound designed for advanced applications in organic synthesis, particularly within the realms of pharmaceutical and materials science research. Its molecular architecture, featuring a bulky tert-butyl group, an activatable iodo substituent, and an ethyl ester, offers a unique combination of steric influence and reactive handles. This guide provides a comprehensive overview of its properties, synthesis, applications, and commercial availability, empowering researchers to effectively integrate this versatile building block into their synthetic programs. The presence of the ortho-iodo and para-tert-butyl groups relative to the ester creates a specific substitution pattern that is invaluable for constructing sterically-hindered biaryl systems and other complex molecular scaffolds often targeted in drug discovery.

Physicochemical & Structural Properties

The structural attributes of **Ethyl 4-tert-butyl-3-iodobenzoate** define its utility and reactivity in synthetic chemistry. The tert-butyl group provides significant steric bulk, which can direct the regioselectivity of certain reactions and enhance the solubility of the molecule and its derivatives in organic solvents. The carbon-iodine bond is the primary reactive site for cross-

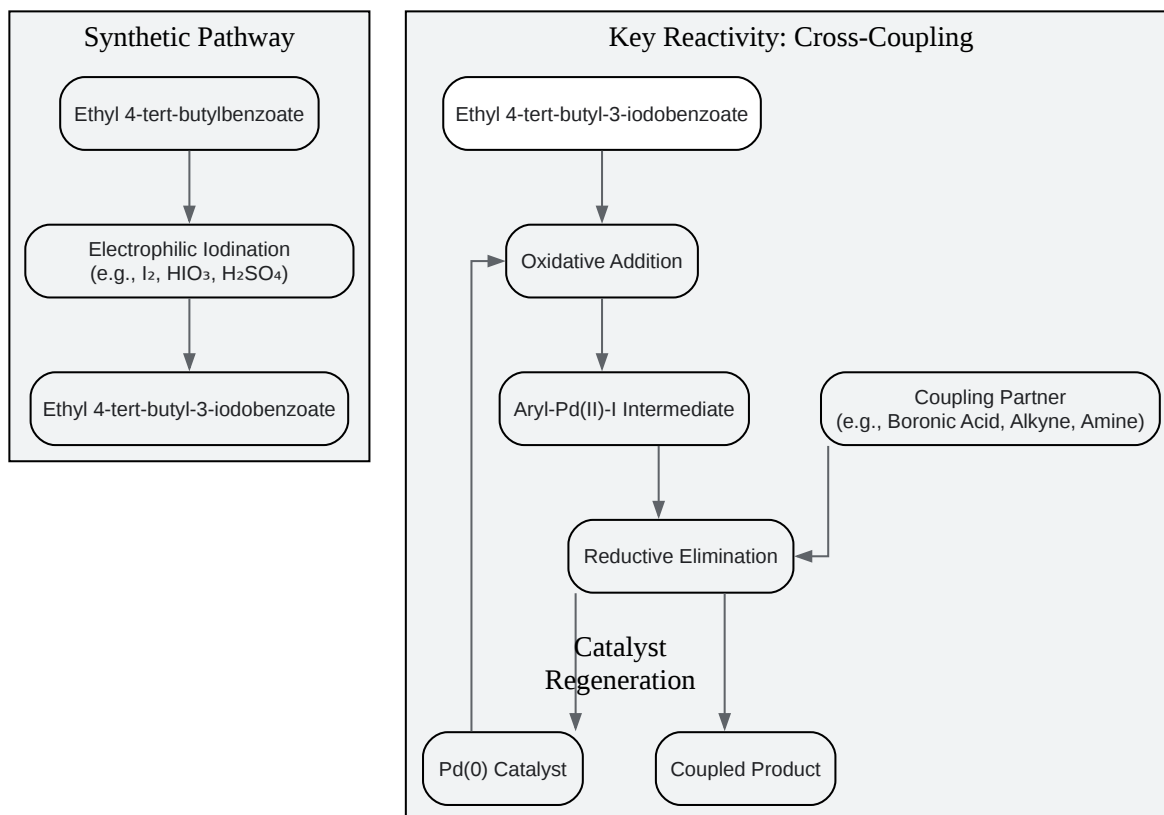
coupling reactions, while the ethyl ester provides a site for subsequent chemical modification, such as hydrolysis to the corresponding carboxylic acid or amidation.

Property	Value	Source
CAS Number	92039-18-4	[1]
Molecular Formula	C ₁₃ H ₁₇ IO ₂	[2]
Molecular Weight	332.18 g/mol	[2]
IUPAC Name	Ethyl 4-tert-butyl-3-iodobenzoate	N/A
SMILES	<chem>CCOC(=O)C1=C(I)C=C(C=C1)C(C)(C)C</chem>	Derived
Appearance	Expected to be a liquid or low-melting solid	Inferred
Solubility	Soluble in common organic solvents (e.g., THF, Dioxane, Toluene, DCM)	Inferred

Synthesis and Reactivity Profile

The synthesis of **Ethyl 4-tert-butyl-3-iodobenzoate** typically starts from the commercially available Ethyl 4-tert-butylbenzoate. The key transformation is a regioselective iodination at the position ortho to the ester and meta to the directing tert-butyl group. This can be achieved through electrophilic aromatic substitution using an iodinating agent.

The primary mode of reactivity for this molecule is centered on the carbon-iodine bond. As with other aryl iodides, this functional group is an excellent substrate for a wide array of palladium-catalyzed cross-coupling reactions.[3][4] The high reactivity of the C-I bond allows for facile oxidative addition to low-valent palladium complexes, often under milder conditions than those required for the corresponding aryl bromides or chlorides.[4]



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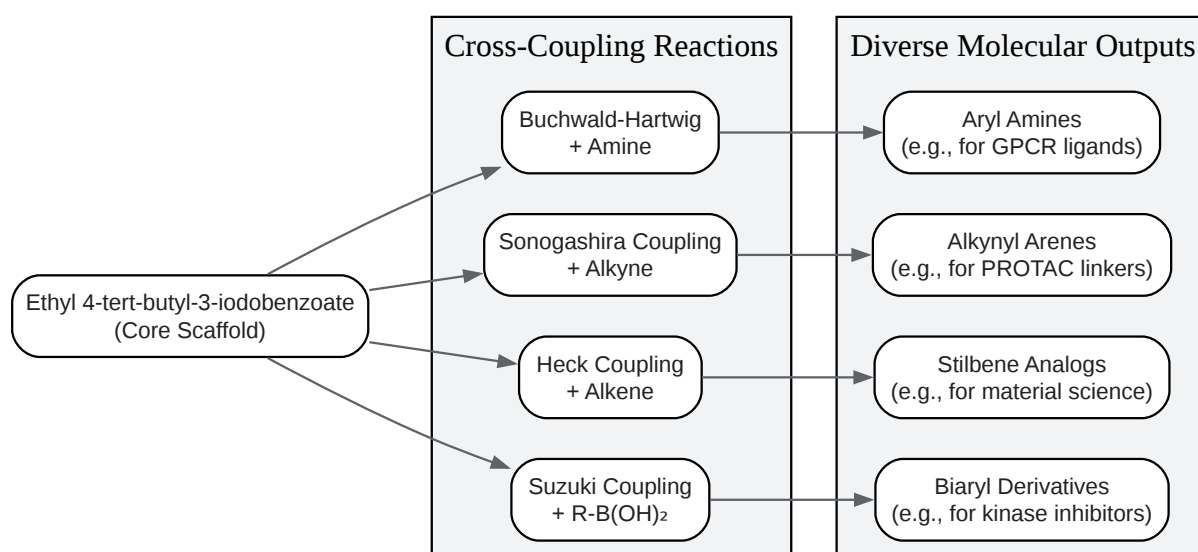
Caption: General synthetic route and primary reactivity pathway for **Ethyl 4-tert-butyl-3-iodobenzoate**.

Applications in Drug Discovery and Medicinal Chemistry

The utility of **Ethyl 4-tert-butyl-3-iodobenzoate** in drug discovery lies in its role as a scaffold for generating libraries of complex, drug-like molecules. Aryl iodides are valuable precursors in the synthesis of pharmaceuticals and agrochemicals.^[3] The specific substitution pattern of this

reagent allows for the introduction of diverse functionalities at the 3-position, leading to the creation of novel chemical entities with potential biological activity.

For example, its use in Suzuki-Miyaura coupling enables the formation of biaryl structures, which are privileged motifs in many approved drugs.[3] Similarly, Sonogashira coupling can introduce alkynyl groups, while Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, both critical transformations in medicinal chemistry. The tert-butyl group can serve to block metabolic pathways or to create specific interactions within a protein binding pocket.



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Caption: Application of the core scaffold in generating diverse molecular classes for drug discovery.

Analytical Quality Control

Ensuring the purity and identity of **Ethyl 4-tert-butyl-3-iodobenzoate** is critical for its successful application. A combination of standard analytical techniques should be employed for quality control.

Technique	Expected Results
^1H NMR	Signals corresponding to the ethyl group (triplet and quartet), a singlet for the tert-butyl group, and distinct aromatic protons in the downfield region. The integration of these signals should be consistent with the structure.
^{13}C NMR	Resonances for the carbonyl carbon, aromatic carbons (including the carbon bearing the iodine), the quaternary carbon and methyls of the tert-butyl group, and the carbons of the ethyl group.[5]
Mass Spec (GC-MS/LC-MS)	The molecular ion peak (M^+) or protonated molecule ($[\text{M}+\text{H}]^+$) should be observed at the expected m/z value. The isotopic pattern may provide further confirmation.[5]
HPLC/GC	A single major peak indicating high purity. Retention time can be used for identification against a standard.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for **Ethyl 4-tert-butyl-3-iodobenzoate** is not widely available, data from closely related compounds like ethyl 3-iodobenzoate and other halogenated aromatics can provide guidance.[6][7]

- Hazard Classification: Likely to be classified as a skin and eye irritant.[7] May cause respiratory irritation.[6]
- Handling: Use in a well-ventilated area, preferably a chemical fume hood.[6] Avoid contact with skin, eyes, and clothing.[7] Wear appropriate personal protective equipment (PPE), including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[8] Wash hands thoroughly after handling.[6][7]
- First Aid:

- Skin Contact: Wash off with plenty of soap and water. If irritation occurs, seek medical attention.[7]
- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[6][7]
- Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[6]
- Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention. [6]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6] Keep away from oxidizing agents.

Commercial Availability

Ethyl 4-tert-butyl-3-iodobenzoate is a specialty chemical. While not as common as simpler benzoates, it and its close analogs can be sourced from various chemical suppliers that specialize in building blocks for research and development.

Supplier	Compound Name	Purity	Notes
Guidechem	Ethyl 4-(tert-butyl)-3-iodobenzoate	N/A	Lists CAS 92039-18-4.[1]
ChemScene	Ethyl 4-butyl-3-iodobenzoate	≥98%	A close structural analog (n-butyl instead of tert-butyl). [2]
Custom Synthesis	Various	>95%	Many suppliers offer custom synthesis services for specific building blocks not available off-the-shelf.

Note: Availability and purity may vary. Researchers should always request a certificate of analysis (CoA) from the supplier before use.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

This protocol details a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of **Ethyl 4-tert-butyl-3-iodobenzoate** with a generic arylboronic acid. This transformation is a cornerstone of modern synthetic chemistry for C-C bond formation.[3][4]

Objective: To synthesize an Ethyl 4-tert-butyl-3-arylbenzoate derivative.

Materials:

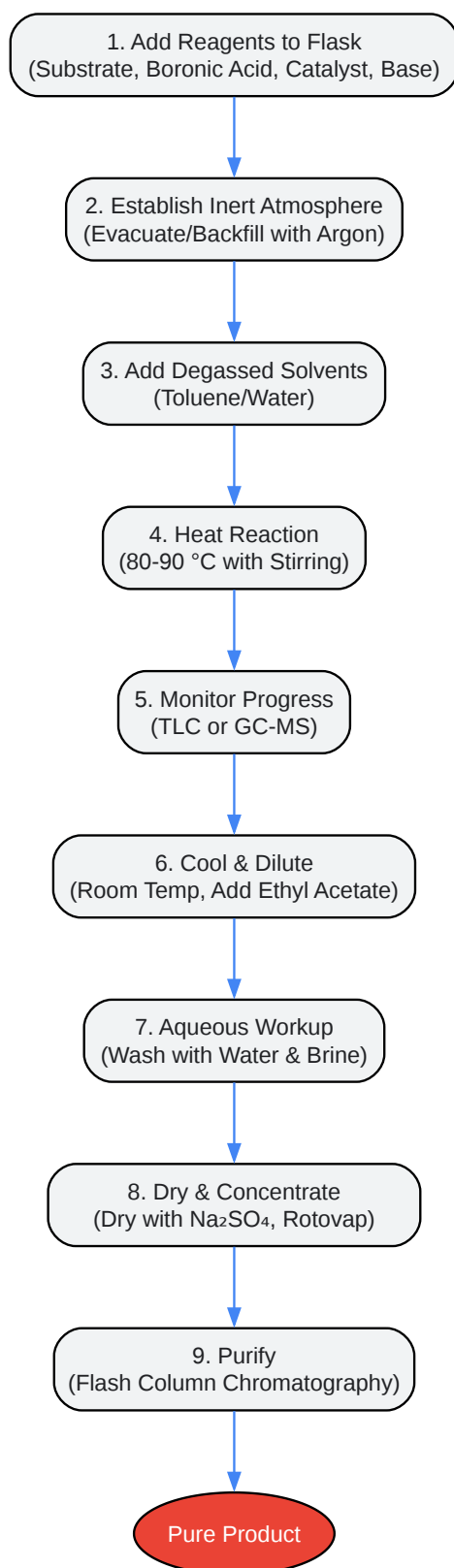
- **Ethyl 4-tert-butyl-3-iodobenzoate** (1.0 equiv)
- Arylboronic Acid (1.2 equiv)
- Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv)
- Triphenylphosphine [PPh₃] (0.04 equiv)
- Potassium Carbonate (K₂CO₃) (2.0 equiv), anhydrous
- Toluene/Water (3:1 mixture), degassed
- Ethyl Acetate
- Brine (saturated aq. NaCl)
- Anhydrous Sodium Sulfate (Na₂SO₄)
- Silica Gel for column chromatography

Procedure:

- **Reaction Setup:** To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add **Ethyl 4-tert-butyl-3-iodobenzoate**, the arylboronic acid, potassium

carbonate, palladium(II) acetate, and triphenylphosphine.

- Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
- Solvent Addition: Add the degassed 3:1 mixture of toluene and water via syringe.[4]
- Heating: Heat the reaction mixture to 80-90 °C and stir vigorously.
- Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting material is consumed (typically 4-12 hours).[4]
- Workup: Cool the reaction mixture to room temperature and dilute with ethyl acetate. Transfer the mixture to a separatory funnel.
- Extraction: Wash the organic layer sequentially with water and then brine.[4]
- Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the desired product.



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Caption: Step-by-step workflow for a typical Suzuki-Miyaura cross-coupling experiment.

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